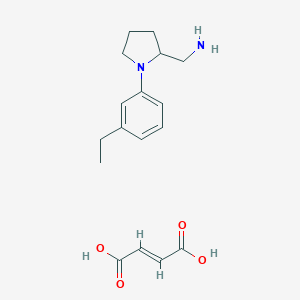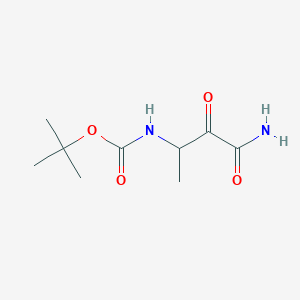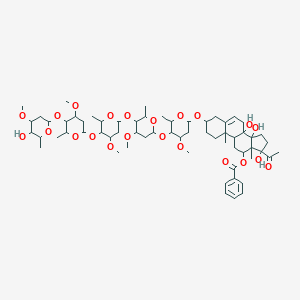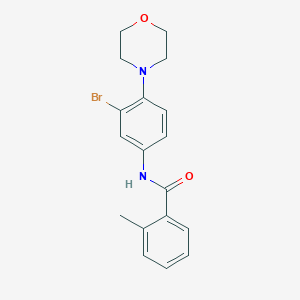
Oxopropaline A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopropaline A is a natural product that has been found to possess various biological activities. It is a member of the propellane family of compounds and is isolated from the marine sponge, Haliclona sp. This compound has attracted a lot of interest from the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1. Potential in Treating Organophosphate Poisoning
Oxopropaline A, as an oxime, might be relevant in the context of treating organophosphate poisoning. Oximes, such as pralidoxime, are known to reactivate acetylcholinesterase inhibited by organophosphates, which are commonly found in pesticides and nerve agents. The efficacy of oximes in treating organophosphate poisoning has been extensively researched, though their effectiveness can vary based on the specific organophosphate compound involved and the treatment regimen used (Petroianu et al., 2006); (Eddleston et al., 2002); (Pawar et al., 2006); (Worek et al., 2016); (Worek et al., 2020).
2. Role in Reactivating Acetylcholinesterase
Studies have shown that oximes, including possibly oxopropaline A, can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in the treatment of organophosphate poisoning, as it can reverse the toxic effects caused by the inhibition of acetylcholinesterase. The effectiveness of different oximes in this reactivation process has been a subject of research, indicating the potential utility of oxopropaline A in similar contexts (Worek et al., 2005); (Worek et al., 2002).
3. Application in Synthesis of Bioactive Molecules
Oxopropaline A is part of a group of compounds that include tetrahydro-β-carbolines, which are core structures in numerous natural products and bioactive molecules. The synthesis and modification of these compounds, including oxopropaline A, are relevant in the development of pharmaceuticals and potentially therapeutic agents (Song et al., 2013).
4. Clinical Trials and Treatment Guidelines
While the specific use of oxopropaline A in clinical trials or in treatment guidelines is not directly mentioned in the available literature, the general class of oximes, to which oxopropaline A belongs, has been the subject of numerous clinical trials. These trials have focused on evaluating the effectiveness of oximes in treating organophosphate poisoning, with varied results. The insights gained from these trials are crucial in understanding the potential applications and limitations of oximes, including oxopropaline A, in clinical settings (Buckley et al., 2005); (Sinxadi & Blockman, 2008).
Propiedades
Número CAS |
152752-57-3 |
|---|---|
Nombre del producto |
Oxopropaline A |
Fórmula molecular |
C21H24N2O7 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(8-24)30-21-20(28)19(27)17(25)10(2)29-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3 |
Clave InChI |
KASBSLTUMGOYEE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Sinónimos |
oxopropaline A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)




